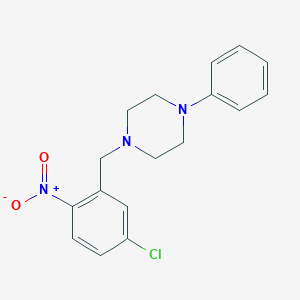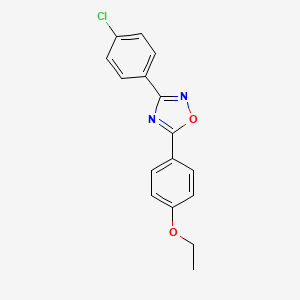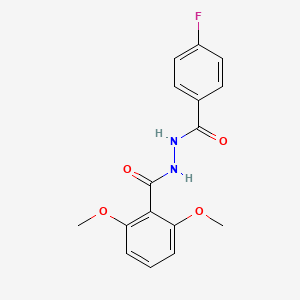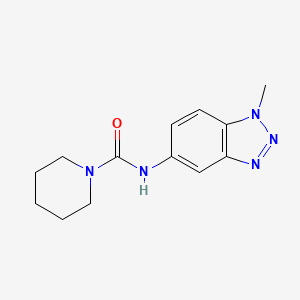
1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine, also known as CNB-001, is a synthetic compound that has been studied for its potential therapeutic effects in various neurological disorders. It belongs to the class of piperazine derivatives, which are known to have diverse pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of various enzymes and signaling pathways involved in neurodegeneration and inflammation, such as the MAPK/ERK and NF-κB pathways.
Biochemical and physiological effects:
In vitro studies have shown that 1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine can protect neuronal cells from oxidative stress and apoptosis, as well as reduce the production of pro-inflammatory cytokines. In animal models of neurological disorders, 1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine has been shown to improve cognitive function, reduce neuronal damage, and increase survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine in lab experiments is its relatively simple synthesis method, which allows for easy production and testing. However, its limited solubility in water and low bioavailability may pose challenges in certain experimental settings.
Zukünftige Richtungen
1. Further studies are needed to elucidate the exact mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine and its specific targets in the brain.
2. Clinical trials are needed to evaluate the safety and efficacy of 1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine in humans.
3. Studies are needed to investigate the potential of 1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine in other neurological disorders, such as multiple sclerosis and Huntington's disease.
4. Development of more efficient synthesis methods and formulations to improve the bioavailability of 1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine.
5. Investigation of the potential of 1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine as a neuroprotective agent in other organ systems, such as the cardiovascular system.
Synthesemethoden
The synthesis of 1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine involves the reaction of 5-chloro-2-nitrobenzyl chloride with phenylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of 1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-nitrobenzyl)-4-phenylpiperazine has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the treatment of these conditions.
Eigenschaften
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-6-7-17(21(22)23)14(12-15)13-19-8-10-20(11-9-19)16-4-2-1-3-5-16/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWJDYLLKSPBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5771544.png)



![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5771575.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5771577.png)
![4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5771583.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5771591.png)
![2-ethoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5771596.png)
![N-ethyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5771599.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5771612.png)

![5-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5771617.png)